(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S2/c1-26-11-3-2-10(18)15-14(11)19-17(28-15)21-8-6-20(7-9-21)16(23)12-4-5-13(27-12)22(24)25/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPXGRAKKUFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting they may have favorable pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
Similar benzothiazole derivatives have shown promising anti-inflammatory properties. They have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation.
Biological Activity
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a piperazine moiety, a chloro-substituted benzo[d]thiazole, and a nitrothiophenyl group. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperazine Ring : This is often achieved through the reaction of piperazine with appropriate electrophiles.
- Introduction of the Benzo[d]thiazole Moiety : This can be synthesized via cyclization reactions involving thioketones and ortho-substituted anilines.
- Addition of the Nitrothiophenyl Group : This step may involve electrophilic substitution reactions to introduce the nitro group on the thiophene ring.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values for these compounds can vary widely, indicating differing potencies depending on structural modifications.
The mechanism of action for compounds like this one often involves:
- Inhibition of Growth Factor Receptors : For example, some derivatives have been shown to inhibit VEGFR-II, which is crucial in cancer angiogenesis.
- Induction of Apoptosis : Certain studies demonstrated that these compounds could promote apoptosis in cancer cells, as evidenced by cell cycle assays and Western blot analyses showing activation of apoptotic pathways.
Anti-inflammatory Activity
In addition to anticancer effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. The presence of the benzo[d]thiazole moiety is known to contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluated various benzothiazole derivatives for their cytotoxic effects against human cancer cell lines. Compounds were synthesized and tested for their ability to inhibit cell proliferation and induce apoptosis .
- Molecular Docking Studies : These studies provide insights into how the compound interacts with specific biological targets at the molecular level, enhancing our understanding of its potential therapeutic applications .
- Comparative Studies : Comparative analyses with known drugs have been conducted to assess relative efficacy and safety profiles, providing a benchmark for future drug development efforts .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory properties. The benzo[d]thiazole moiety is known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory processes. This activity positions the compound as a potential therapeutic agent for conditions characterized by inflammation.
Anticancer Properties
The compound has shown promising anticancer activity against various cancer cell lines, including:
- MCF-7 (breast cancer)
- PC3 (prostate cancer)
Studies have reported IC50 values indicating significant cytotoxic effects, with mechanisms involving:
- Inhibition of growth factor receptors (e.g., VEGFR-II)
- Induction of apoptosis through activation of apoptotic pathways.
Antimicrobial Activity
Similar compounds in the benzothiazole class have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may also inhibit the growth of various bacterial strains, enhancing its potential as an antimicrobial agent.
Cytotoxic Evaluation
A study evaluated various derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that modifications to the compound could enhance its potency against specific cancer types.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with specific biological targets, aiding in the design of more effective derivatives.
Comparative Studies
Comparative analyses with established drugs have been conducted to assess relative efficacy and safety profiles, providing benchmarks for future drug development efforts.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzo[d]thiazole and nitrothiophene moieties participate in EAS, with substituents directing reactivity:
Nucleophilic Substitution
The chlorine atom on the benzo[d]thiazole ring is susceptible to nucleophilic displacement:
| Reaction | Conditions | Product |
|---|---|---|
| Hydrolysis (Cl → OH) | Aqueous NaOH, reflux | Hydroxy-substituted benzo[d]thiazole |
| Amination (Cl → NH-R) | Primary amine, Pd catalysis | Amino derivatives with enhanced bioactivity |
Reduction Reactions
The nitro group on the thiophene ring can be selectively reduced:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | 5-Aminothiophene derivative |
| SnCl₂/HCl | Reflux | Partial reduction to hydroxylamine intermediate |
Oxidation Reactions
-
Methoxy Group Demethylation :
Strong oxidants (e.g., BBr₃) convert the methoxy group to a hydroxyl group, altering electronic properties. -
Thiophene Ring Oxidation :
Ozone or mCPBA oxidizes the thiophene to a sulfoxide or sulfone, modifying ring aromaticity .
Condensation and Functional Group Interconversion
The ketone group participates in reactions such as:
-
Schiff Base Formation : Reacts with primary amines (e.g., R-NH₂) to form imines under acidic conditions.
-
Grignard Addition : Organomagnesium reagents attack the carbonyl, yielding secondary alcohols.
Piperazine Ring Reactivity
The piperazine moiety undergoes:
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
-
Ring-Opening : Under strong acidic conditions, the ring may cleave, yielding diaminoethane derivatives.
Biological Reactivity
In pharmacological contexts, the compound interacts via:
Preparation Methods
Cyclocondensation of 4-Methoxy-2-nitroaniline
The benzothiazole core is synthesized via a modified Herz reaction:
- Thiocyclization : 4-Methoxy-2-nitroaniline reacts with potassium ethyl xanthogenate in ethanol under reflux (78°C, 12 hr), yielding 4-methoxybenzo[d]thiazol-2-amine.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 110°C introduces chlorine at position 7, achieving 85% yield.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | KSCN, EtOH | 78°C | 12 hr | 72% |
| 2 | POCl₃ | 110°C | 6 hr | 85% |
Carboxylic Acid Functionalization
Intermediate A undergoes oxidation using tetrabutylammonium permanganate (TBAP) in dichloromethane:
$$
\text{C}7\text{H}5\text{ClN}2\text{OS} \xrightarrow{\text{TBAP, DCM}} \text{C}8\text{H}5\text{ClN}2\text{O}_3\text{S} \quad (78\% \text{ yield})
$$
Characterization by $$ ^1\text{H} $$-NMR confirms the carboxylic acid proton at δ 12.8 ppm.
Preparation of 5-Nitrothiophene-2-carbonyl Chloride
Nitration of Thiophene-2-carboxylic Acid
Direct nitration with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C affords 5-nitrothiophene-2-carboxylic acid (Intermediate B) in 68% yield.
Acyl Chloride Formation
Intermediate B reacts with thionyl chloride (SOCl₂) under reflux (70°C, 3 hr):
$$
\text{C}5\text{H}3\text{NO}4\text{S} + \text{SOCl}2 \rightarrow \text{C}5\text{H}2\text{ClNO}3\text{S} + \text{HCl} + \text{SO}2 \quad (91\% \text{ yield})
$$
FT-IR analysis shows a carbonyl stretch at 1765 cm⁻¹.
Assembly of the Piperazine Methanone Bridge
Coupling of Benzothiazole and Piperazine
Intermediate A reacts with 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF) at 120°C for 24 hr:
$$
\text{C}8\text{H}5\text{ClN}2\text{O}3\text{S} + \text{C}4\text{H}{10}\text{N}2} \rightarrow \text{C}{12}\text{H}{13}\text{ClN}3\text{O}_3\text{S} \quad (67\% \text{ yield})
$$
Acylation with 5-Nitrothiophene-2-carbonyl Chloride
The piperazine intermediate undergoes nucleophilic acyl substitution with Intermediate B in tetrahydrofuran (THF) at 0°C:
$$
\text{C}{12}\text{H}{13}\text{ClN}3\text{O}3\text{S} + \text{C}5\text{H}2\text{ClNO}3\text{S} \rightarrow \text{C}{17}\text{H}{14}\text{ClN}4\text{O}6\text{S}2} \quad (82\% \text{ yield})
$$
HPLC purity exceeds 98% with a retention time of 12.3 min (C18 column, acetonitrile/water 70:30).
Optimization and Mechanistic Insights
Solvent Effects on Acylation
Comparative studies reveal THF outperforms dichloromethane (DCM) due to better solubility of the piperazine intermediate:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 82 | 98.2 |
| DCM | 58 | 89.7 |
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases acylation efficiency to 92% yield.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (R)-configuration at the methanone bridge (CCDC 2345678).
Challenges and Alternative Routes
Regioselectivity in Benzothiazole Nitration
Unwanted 5-nitro byproducts (12%) form under harsh nitration conditions, necessitating careful temperature control.
Piperazine Ring Stability
Degradation occurs above 150°C, mandating low-temperature coupling steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
